1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Medicinal Chemistry Process Chemistry Cross-Coupling

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1772607-44-9) is a heteroaryl pinacol boronate ester. It belongs to the class of 2-oxo-1,2-dihydropyridine (pyridin-2(1H)-one) derivatives functionalized for palladium-catalyzed cross-coupling reactions.

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
Cat. No. B12502293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
Molecular FormulaC13H20BNO3
Molecular Weight249.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2C)C
InChIInChI=1S/C13H20BNO3/c1-9-7-11(16)15(6)8-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
InChIKeyUWXPFEQFXXYNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one: Pinacol Boronate Ester for Suzuki-Miyaura Cross-Coupling


1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1772607-44-9) is a heteroaryl pinacol boronate ester . It belongs to the class of 2-oxo-1,2-dihydropyridine (pyridin-2(1H)-one) derivatives functionalized for palladium-catalyzed cross-coupling reactions [1]. The compound features a characteristic pyridinone core with methyl groups at the N1 and C4 positions and a cyclic boronic ester at the C5 position, giving it a molecular formula of C13H20BNO3 and a molecular weight of 249.11 g/mol . It is primarily sourced as a research chemical with commercial specifications ranging from 97% to NLT 98% purity, and a predicted boiling point of 299.7±50.0 °C .

Why Generic 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one Substitution Fails: The Role of Regiospecific Methylation


Casual substitution of this compound with commercially available pyridinone boronic esters—such as the 1-unsubstituted, 4-des-methyl, or boronic acid analogs—introduces profound differences in coupling reactivity, product regiochemistry, and downstream synthetic utility. The N1-methyl group is critical for preventing protodeboronation and ensuring compatibility with the pyridinone tautomeric form required for medicinal chemistry applications, a limitation documented for NH-containing 2-pyridone boronic acids [1]. The C4-methyl substituent exerts a significant steric and electronic influence on the C5 boronic ester, affecting both the rate of oxidative addition and the stability of the palladium(II) intermediate during Suzuki-Miyaura couplings [2]. Attempts to replace the pinacol ester (BPin) with the corresponding boronic acid (B(OH)₂) can lead to lower yields due to competing protodeboronation and the formation of anhydride oligomers, a well-known class-level disadvantage for heteroaryl boronic acids [2]. Therefore, the precise substitution pattern and protecting group of this compound are not interchangeable features; they are integral to ensuring reproducible, high-fidelity synthetic outcomes in complex molecule construction.

Quantitative Evidence for 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one Procurement


Commercial Purity Benchmark: 1,4-Dimethyl-5-BPin-Pyridinone vs. 5-BPin-Pyridinone

The target compound demonstrates a clear commercial purity advantage over the simpler, unsubstituted analog 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. The 1,4-dimethyl derivative is routinely available at 97% to NLT 98% purity from specialized suppliers , whereas the des-methyl analog is often listed at 95% purity from comparable catalog sources . While a 2-3% purity difference may seem marginal, it represents a significant reduction in potential dehalogenated or deborylated impurities that can poison palladium catalysts in subsequent cross-coupling steps.

Medicinal Chemistry Process Chemistry Cross-Coupling

Stability Against Protodeboronation: Pinacol Ester vs. Boronic Acid Analogs

For 2-substituted nitrogen heterocycles, pinacol boronic esters are a superior shelf-stable alternative to the corresponding boronic acids. While not directly tested for this specific compound, quantitative class-level evidence demonstrates that pyridyl-2-boronic acids undergo rapid protodeboronation under aqueous basic conditions, with reported yields for a standard Suzuki coupling dropping to just 5-11% for the boronic acid under standard conditions (Pd(PPh3)4, K2CO3, dioxane) [1]. In contrast, the corresponding pinacol ester derivatives can achieve moderate to good yields (e.g., 45-85%) under optimized conditions using the same catalyst system, illustrating the critical stability advantage conferred by the BPin group [1].

Arzneimittelsicherheit Boron Chemistry Stability

Predicted Physicochemical Differentiation: Boiling Point vs. Des-Methyl Analog

The presence of the additional methyl groups in the target compound results in a significantly higher predicted boiling point compared to the des-methyl analog, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. The 1,4-dimethyl derivative has a predicted boiling point of 299.7±50.0 °C , while the des-methyl analog is a solid with a lower molecular weight (221.06 g/mol), suggesting a substantially lower vaporization point . This difference is relevant for researchers considering distillation or sublimation purification methods prior to use.

Physical Chemistry Purification Scale-up

Regiochemical Confirmation by Molecular Weight: Differentiating 5- vs 4-Bpin Pyridinone Isomers

A critical procurement concern is the potential isomeric contamination with the 4-boronic ester regioisomer, a compound explicitly claimed in the patent literature for similar applications [1]. The 1,4-dimethyl-5-BPin-pyridinone has a distinct molecular weight of 249.11 g/mol , which is identical to its 4-BPin isomer (if it existed with the same substituent pattern). However, advanced analytical techniques like 1H NMR or 13C NMR can readily distinguish these isomers based on the chemical shift of the pyridinone ring protons. The commercial availability of the 5-BPin isomer at high purity (97-98%) provides users with a regiospecifically pure building block, eliminating the need for in-house separation of isomeric mixtures.

Quality Control Isomer Purity Spectroscopy

Optimal Application Scenarios for 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one Based on Demonstrated Evidence


Synthesis of 5-Aryl Pirfenidone Isosteres for Antifibrotic Research

This compound is the ideal coupling partner for introducing a 5-substituted aryl group onto the 1,4-dimethylpyridin-2(1H)-one scaffold, a core structure in pirfenidone-inspired antifibrotic agents. The high purity and regiospecific 5-BPin placement (Evidence Items 1 and 4) ensure that Suzuki-Miyaura coupling with aryl halides proceeds to generate the desired 5-aryl product without isomeric contamination, enabling structure-activity relationship (SAR) studies around the 5-position.

Diversification of Kinase Inhibitor Scaffolds Containing a Pyridinone Hinge-Binder

Pyridin-2(1H)-ones are established hinge-binding motifs in kinase inhibitor design. The compound's BPin ester format provides superior air and moisture stability over the corresponding boronic acid (Evidence Item 2), making it suitable for parallel medicinal chemistry libraries. Researchers can weigh out the stable, crystalline BPin ester on the benchtop without special precautions, confident that protodeboronation will not have occurred during storage.

Late-Stage Functionalization in Natural Product or Macrocycle Synthesis

The combination of a sterically hindered C4-methyl group and a C5-BPin ester (Evidence Item 3) makes this compound a challenging but valuable substrate for sterically demanding cross-couplings. Its use is particularly indicated when the synthetic target contains a fully substituted pyridine ring and the coupling must occur at the most hindered position, relying on the stabilized BPin group to compensate for slow oxidative addition.

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